

Spiranthesol: A Dimeric Phenanthrene with Therapeutic Potential

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Compound of Interest

Compound Name: *Spiranthesol*

Cat. No.: *B13913162*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Spiranthesol is a naturally occurring dimeric phenanthrene that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the phenanthrene class of polycyclic aromatic hydrocarbons, **Spiranthesol** shares a core three-ring structure but possesses a more complex dimeric arrangement, setting it apart from its simpler relatives. This guide provides a comprehensive overview of **Spiranthesol**, its chemical properties, its relationship to other phenanthrenes, its biological activities, and the experimental protocols for its study.

Chemical Profile of Spiranthesol

Spiranthesol is a dimeric dihydrophenanthrene derivative. Its formal chemical name is 9,9',10,10'-tetrahydro-2',7-dimethoxy-1,8'-bis(3-methyl-2-buten-1-yl)-[3,3'-Biphenanthrene]-2,4',5,7'-tetrol[1].

Property	Value	Source
Molecular Formula	C40H42O6	[1][2]
Molecular Weight	618.76 g/mol	[1]
CAS Number	125263-69-6	[1]
IUPAC Name	9,9',10,10'-tetrahydro-2',7'-dimethoxy-1,8'-bis(3-methyl-2-buten-1-yl)-[3,3'-Biphenanthrene]-2,4',5,7'-tetrol	[1]

Relationship to Other Phenanthrenes

Phenanthrenes are a class of polycyclic aromatic hydrocarbons composed of three fused benzene rings[3]. This structural motif is found in a variety of natural and synthetic compounds with diverse biological activities[3]. Phenanthrene derivatives are notably abundant in the Orchidaceae family of plants[3].

Spiranthesol is distinguished from simpler phenanthrenes by its dimeric nature, meaning it is composed of two phenanthrene units linked together. It is specifically a dihydrophenanthrene, indicating that one of the double bonds in the phenanthrene core is saturated. The presence of methoxy, hydroxyl, and prenyl (3-methyl-2-buten-1-yl) functional groups further contributes to its unique chemical properties and biological activity.

Spiranthes sinensis, the plant from which **Spiranthesol** is isolated, is a rich source of various phenanthrene derivatives. Research has led to the isolation of several other phenanthrenes from this plant, including newly identified compounds such as spiranthesphenanthrenes A-F, alongside other known phenanthrenes, bibenzyls, flavonoids, and simple phenolic compounds. This co-existence allows for comparative studies of their biological effects.

Biological Activity of Spiranthesol and Related Phenanthrenes

While specific quantitative biological activity data for **Spiranthesol** remains to be extensively published, studies on extracts of *Spiranthes sinensis* and other isolated phenanthrenes from

this plant have revealed significant cytotoxic activity against various cancer cell lines.

A key study involving bioactivity-guided isolation of compounds from *Spiranthes sinensis* demonstrated the cytotoxic potential of several contained phenanthrenes. While the explicit IC50 values for **Spiranthesol** were not detailed in the accessible literature, the study provided valuable data for other closely related phenanthrenes isolated from the same source.

Table 1: Cytotoxic Activity of Phenanthrenes from *Spiranthes sinensis*

Compound	Cell Line	IC50 (μM)
Spiranthesphenanthrene A	SGC-7901 (gastric cancer)	25.3 ± 4.1
	HepG2 (liver cancer)	30.2 ± 5.6
	B16-F10 (melanoma)	19.0 ± 7.3
Compound 7 (a known phenanthrene)	SGC-7901 (gastric cancer)	22.1 ± 3.5
	HepG2 (liver cancer)	28.4 ± 4.9
	B16-F10 (melanoma)	26.5 ± 5.1
Cisplatin (Positive Control)	SGC-7901 (gastric cancer)	15.2 ± 2.8
	HepG2 (liver cancer)	18.1 ± 3.3
	B16-F10 (melanoma)	21.4 ± 4.2

Data extracted from a study on cytotoxic phenanthrenes from *Spiranthes sinensis*.

The initial suggestion of **Spiranthesol** targeting Isocitrate Dehydrogenase (IDH) has not been substantiated by available experimental data. Further research is required to validate this potential mechanism of action.

Experimental Protocols

Isolation of **Spiranthesol** and Related Phenanthrenes from *Spiranthes sinensis*

The following is a generalized protocol based on methodologies reported for the isolation of phenanthrenes from *Spiranthes sinensis*.

1. Plant Material and Extraction:

- Air-dried and powdered whole plants of *Spiranthes sinensis* are extracted exhaustively with 95% ethanol at room temperature.
- The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.
- The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

2. Fractionation and Purification:

- The ethyl acetate fraction, typically showing the highest bioactivity in preliminary screens, is subjected to further separation.
- Silica Gel Column Chromatography: The ethyl acetate extract is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol of increasing polarity to yield several primary fractions.
- Sephadex LH-20 Column Chromatography: Active fractions are further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to separate compounds based on their size and polarity.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds, including **Spiranthesol** and other phenanthrenes, is achieved using preparative HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients).

3. Structure Elucidation:

- The chemical structures of the isolated compounds are determined using spectroscopic methods, including:

- 1D and 2D Nuclear Magnetic Resonance (NMR): ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC experiments are used to determine the connectivity and stereochemistry of the molecules.
- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the exact molecular weight and elemental composition of the compounds.

Cytotoxicity Assay (MTT Assay)

The following protocol is a standard method for assessing the cytotoxic activity of compounds against cancer cell lines.

1. Cell Culture:

- Human gastric cancer (SGC-7901), human hepatoma (HepG2), and murine melanoma (B16-F10) cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO_2 .

2. Cell Treatment:

- Cells are seeded in 96-well plates at a density of 5×10^3 cells per well and allowed to attach overnight.
- The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., **Spiranthesol** and other phenanthrenes). A positive control (e.g., cisplatin) and a vehicle control (e.g., DMSO) are also included.

3. MTT Assay:

- After a 48-hour incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
- The medium is then removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 490 nm using a microplate reader.

4. Data Analysis:

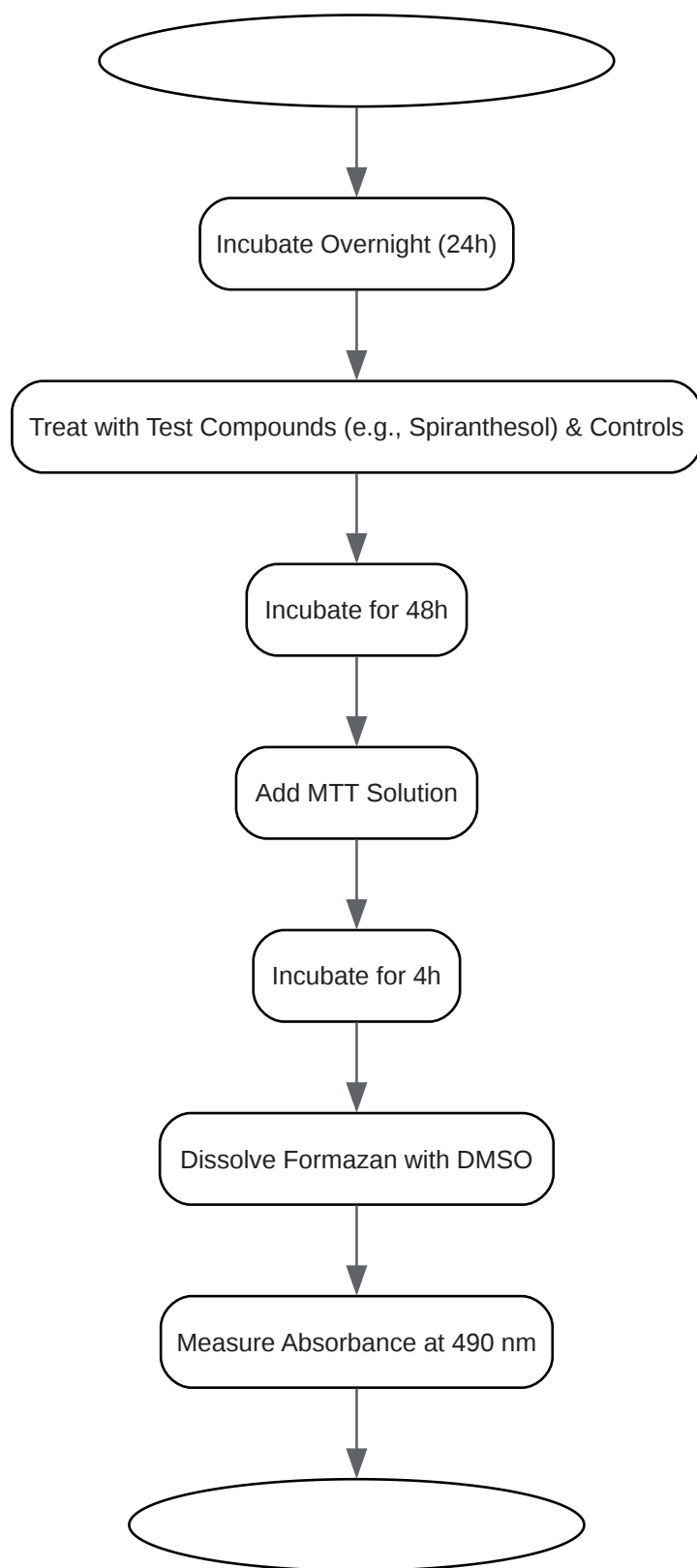
- The cell viability is calculated as a percentage of the control.
- The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Visualizations



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Caption: Workflow for the isolation and analysis of **Spiranthosol**.



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Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

Spiranthesol represents an intriguing natural product with a complex dimeric phenanthrene structure. While direct and extensive biological data on **Spiranthesol** is still emerging, the demonstrated cytotoxic activity of other phenanthrenes isolated from the same source, *Spiranthes sinensis*, highlights the therapeutic potential of this class of compounds. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate **Spiranthesol** and its analogs, paving the way for potential new discoveries in cancer drug development. Future research should focus on elucidating the specific biological targets and mechanisms of action of **Spiranthesol**, as well as on developing efficient synthetic routes to enable more extensive pharmacological evaluation.

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